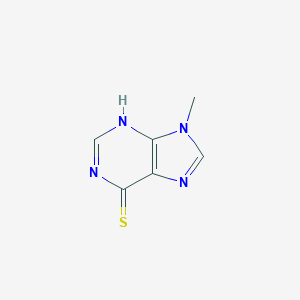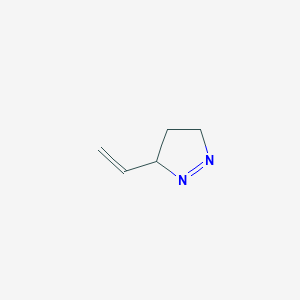
3-Ethenyl-4,5-dihydro-3H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-4,5-dihydro-3H-pyrazole is a chemical compound that belongs to the pyrazole family. It has gained significant attention in recent years due to its potential applications in various scientific research fields.
Mechanism Of Action
The mechanism of action of 3-Ethenyl-4,5-dihydro-3H-pyrazole is not fully understood. However, it has been suggested that its antitumor activity may be attributed to its ability to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Biochemical And Physiological Effects
3-Ethenyl-4,5-dihydro-3H-pyrazole has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death, in cancer cells. It has also been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, it has been reported to have low toxicity towards normal cells, making it a promising candidate for further development.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Ethenyl-4,5-dihydro-3H-pyrazole in lab experiments is its low toxicity towards normal cells, which makes it a safer alternative to other compounds that may have harmful effects. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for the use of 3-Ethenyl-4,5-dihydro-3H-pyrazole in scientific research. One potential direction is its use as a potential anticancer agent, either alone or in combination with other compounds. Another direction is its potential application in the field of organic synthesis, as a versatile building block for the synthesis of various heterocyclic compounds. Furthermore, further studies are needed to elucidate its mechanism of action and to optimize its synthesis and formulation for better efficacy and bioavailability.
In conclusion, 3-Ethenyl-4,5-dihydro-3H-pyrazole is a promising compound with potential applications in various scientific research fields. Its unique properties, such as its low toxicity towards normal cells, make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and formulation for better efficacy and bioavailability.
Synthesis Methods
The synthesis of 3-Ethenyl-4,5-dihydro-3H-pyrazole can be achieved through several methods, including the reaction of ethyl acetoacetate with hydrazine hydrate and acetaldehyde, or the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate and acetaldehyde. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Scientific Research Applications
3-Ethenyl-4,5-dihydro-3H-pyrazole has been widely used in scientific research due to its unique properties. It has been reported to possess antitumor, antifungal, and antibacterial activities. It has also been found to have potential applications in the field of organic synthesis as a versatile building block for the synthesis of various heterocyclic compounds.
properties
CAS RN |
15779-79-0 |
|---|---|
Product Name |
3-Ethenyl-4,5-dihydro-3H-pyrazole |
Molecular Formula |
C5H8N2 |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
3-ethenyl-4,5-dihydro-3H-pyrazole |
InChI |
InChI=1S/C5H8N2/c1-2-5-3-4-6-7-5/h2,5H,1,3-4H2 |
InChI Key |
CDXTZRWTZNBCJE-UHFFFAOYSA-N |
SMILES |
C=CC1CCN=N1 |
Canonical SMILES |
C=CC1CCN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



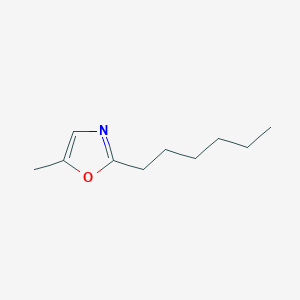
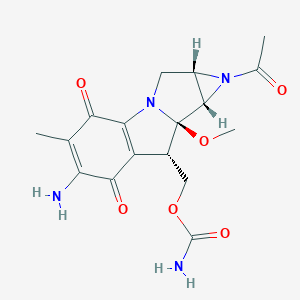

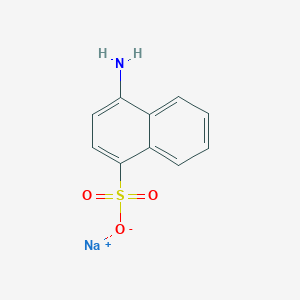
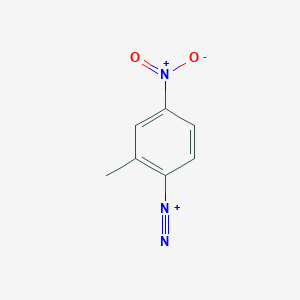
![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)



